molecular formula C14H11ClO B8317950 2-(4-Chlorophenyl)-3-phenyloxirane

2-(4-Chlorophenyl)-3-phenyloxirane

Cat. No.: B8317950
M. Wt: 230.69 g/mol
InChI Key: AWZJRRBGXZWVOY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-phenyloxirane

InChI

InChI=1S/C14H11ClO/c15-12-8-6-11(7-9-12)14-13(16-14)10-4-2-1-3-5-10/h1-9,13-14H

InChI Key

AWZJRRBGXZWVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxide Derivatives with Aromatic Substituents

2-(4-Methoxyphenyl)-3-methyloxirane
  • Structure : Contains a 4-methoxyphenyl group (electron-donating) and a methyl group on the oxirane ring .
  • Key Differences :
    • Substituent Effects : The methoxy group reduces epoxide ring strain compared to the electron-withdrawing chloro group in 2-(4-chlorophenyl)-3-phenyloxirane, leading to lower reactivity.
    • Applications : Used as a flavoring agent (e.g., epoxyanethole), contrasting with the pharmaceutical and agrochemical roles of the chlorinated analogue .
Fenvalerate (Pyrethroid Insecticide)
  • Structure: Contains 2-(4-chlorophenyl)-3-methylbutyrate as a critical moiety but is esterified with a cyano-phenoxybenzyl group .
  • Key Differences :
    • Functionality : The chlorophenyl group in fenvalerate contributes to insecticidal activity by enhancing lipid solubility and target-site binding.
    • Complexity : Fenvalerate’s larger structure (MW 419.90 vs. 230.69 g/mol for this compound) enables broader bioactivity .

Chlorophenyl-Containing Pharmaceuticals

Levocetirizine Dihydrochloride
  • Structure : Features a 4-chlorophenyl group linked to a piperazine-acetic acid backbone .
  • Key Differences :
    • Pharmacological Role : The chlorophenyl group in levocetirizine enhances H₁-receptor binding affinity, whereas in this compound, it modulates epoxide reactivity.
    • Stereochemistry : Both compounds exhibit stereochemical sensitivity, but levocetirizine’s configuration is optimized for antihistaminic activity .

Trihydroxy Phenalene Derivatives

  • Example : 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene .
  • Key Differences: Ring System: Phenalene derivatives have fused aromatic systems, unlike the simple epoxide ring. Biosynthetic Role: These compounds act as intermediates in phenylphenalenone biosynthesis, whereas this compound is synthetic. Stereochemical Complexity: Both classes require precise stereochemical control, but phenalenes exhibit axial-equatorial coupling constants (e.g., JH-1–H-2 = 9.6 Hz) to confirm configurations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₁₄H₁₁ClO 230.69 4-Cl-C₆H₄, C₆H₅ Synthetic intermediate
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-OCH₃-C₆H₄, CH₃ Flavoring agent
Fenvalerate C₂₅H₂₂ClNO₃ 419.90 4-Cl-C₆H₄, CN, phenoxybenzyl Insecticide
Levocetirizine C₂₁H₂₅ClN₂O₃ 388.89 4-Cl-C₆H₄, piperazine, acetic acid Antihistamine

Table 2: Reactivity and Stereochemical Features

Compound Epoxide Ring Reactivity Stereochemical Sensitivity Key Analytical Data
This compound High (Cl substituent) Trans-configuration (S,S) NMR coupling constants confirm trans
2-(4-Methoxyphenyl)-3-methyloxirane Moderate (OCH₃) Racemic mixture No stereochemical data available
Fenvalerate N/A (ester linkage) Racemic (RS) configuration Chiral centers in benzyl ester

Q & A

Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)-3-phenyloxirane, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via epoxidation of a precursor alkene. A common method involves reacting 4-chlorostyrene derivatives with peracids (e.g., m-chloroperbenzoic acid) under controlled conditions . Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Solvent : Use dichloromethane or toluene for optimal solubility and stability of the epoxide .
  • Stoichiometry : A 1.2:1 molar ratio of peracid to alkene ensures complete conversion.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield improvements (up to 85%) are achieved by slow addition of the peracid to avoid exothermic side reactions .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the absolute configuration using SHELX software for structure refinement .
  • NMR spectroscopy : Analyze coupling constants (J values) between oxirane protons (typically 2–4 Hz for cis isomers, 4–6 Hz for trans) .
  • Optical rotation : Compare experimental values with literature data for enantiomeric purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirm the epoxide ring via C-O-C stretching (~1250 cm⁻¹) and absence of alkene C=C (~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and oxirane carbons (δ 50–60 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (exact mass: 246.04 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How do solvent polarity and Lewis acids influence the reactivity of this compound in ring-opening reactions?

  • Nucleophilic ring-opening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 mechanisms. For example, amines yield β-amino alcohols with regioselectivity dictated by steric effects .
  • Acid-catalyzed reactions : Lewis acids (e.g., BF₃·Et₂O) stabilize carbocation intermediates, leading to Markovnikov-addition products. Monitor reaction progress via TLC to prevent over-acidification and polymerization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.
  • Impurity profiling : Use HPLC-MS to rule out side products (e.g., diols from hydrolyzed epoxide) as confounding factors .
  • Structural analogs : Compare activity with derivatives lacking the 4-chlorophenyl group to isolate pharmacophore contributions .

Q. How can computational methods predict the regioselectivity of epoxide ring-opening reactions?

  • DFT calculations : Model transition states (e.g., Gaussian 16) to predict activation energies for nucleophilic attack at either oxirane carbon .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .

Q. What experimental approaches validate the environmental stability of this compound?

  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25°C and 40°C; monitor degradation via GC-MS.
  • Photolysis studies : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., chlorinated phenols) .

Data Contradictions and Resolution

  • Conflicting synthetic yields : Cross-validate methods using alternative catalysts (e.g., Jacobsen’s Mn-salen complexes) and characterize intermediates via in situ IR .
  • Biological activity variability : Standardize assay conditions (e.g., cell lines, incubation time) and reference positive controls (e.g., atovaquone for antiparasitic studies) .

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